![molecular formula C17H27NO2 B11844803 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-nonylphenol CAS No. 59344-62-6](/img/structure/B11844803.png)
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-nonylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-5-nonylphenyl)ethanone oxime is an organic compound with the chemical formula C17H27NO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a hydroxy group, a nonyl chain, and an oxime functional group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Hydroxy-5-nonylphenyl)ethanone oxime can be synthesized through a multi-step process. The synthesis begins with the preparation of 2-hydroxy-5-nonylacetophenone (HNA) from 4-nonylphenol and acetyl chloride in the presence of anhydrous aluminum chloride (AlCl3). The reaction is carried out in tetrachloroethylene as a solvent at a reflux temperature of 120°C for 6 hours. The resulting HNA is then purified and subjected to an oximation reaction with hydroxylamine hydrochloride in the presence of sodium carbonate and toluene as a solvent. The reaction is conducted at 75°C for 4.5 hours, yielding 1-(2-Hydroxy-5-nonylphenyl)ethanone oxime with high purity .
Industrial Production Methods
Industrial production of 1-(2-Hydroxy-5-nonylphenyl)ethanone oxime involves similar synthetic routes but on a larger scale. The process utilizes solid composite catalysts and microwave-assisted reactions to enhance efficiency and reduce waste. This method not only improves the yield but also minimizes environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Hydroxy-5-nonylphenyl)ethanone oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields amines.
Substitution: Forms ethers or esters depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(2-Hydroxy-5-nonylphenyl)ethanone oxime has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxy-5-nonylphenyl)ethanone oxime involves its interaction with metal ions, forming stable complexes. The oxime group acts as a chelating agent, binding to metal ions and facilitating their extraction. This process is particularly important in hydrometallurgy, where the compound’s ability to form stable complexes with metals is leveraged for efficient extraction .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-5-nonylacetophenone oxime: Similar in structure but differs in the position of the hydroxy group.
4-Nonylphenol: Shares the nonyl chain but lacks the oxime group.
Acetophenone oxime: Contains the oxime group but lacks the nonyl chain.
Uniqueness
1-(2-Hydroxy-5-nonylphenyl)ethanone oxime is unique due to its combination of a hydroxy group, a nonyl chain, and an oxime group. This unique structure imparts specific chemical properties, making it highly effective as an extractant in hydrometallurgy and valuable in various scientific research applications .
Propiedades
Número CAS |
59344-62-6 |
|---|---|
Fórmula molecular |
C17H27NO2 |
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-nonylphenol |
InChI |
InChI=1S/C17H27NO2/c1-3-4-5-6-7-8-9-10-15-11-12-17(19)16(13-15)14(2)18-20/h11-13,19-20H,3-10H2,1-2H3/b18-14+ |
Clave InChI |
JWLRQNQOJOZVOX-NBVRZTHBSA-N |
SMILES isomérico |
CCCCCCCCCC1=CC(=C(C=C1)O)/C(=N/O)/C |
SMILES canónico |
CCCCCCCCCC1=CC(=C(C=C1)O)C(=NO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


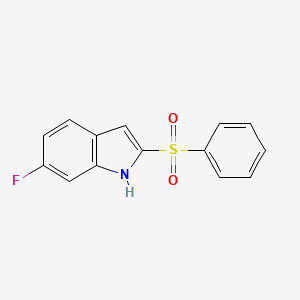
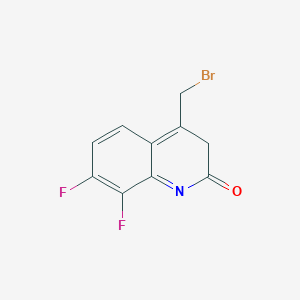
![[2,3'-Biquinoline]-2'-carbonitrile](/img/structure/B11844745.png)
![7-Chloro-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11844747.png)

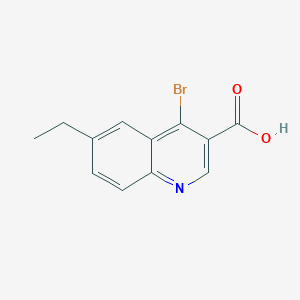

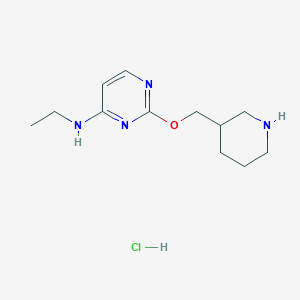

![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-onehydrochloride](/img/structure/B11844789.png)


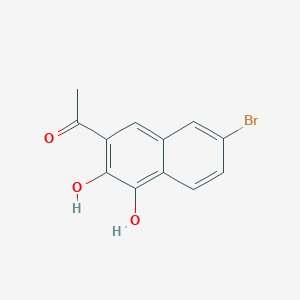
![9-[(2-Fluorophenyl)methyl]-N-(propan-2-yl)-9H-purin-6-amine](/img/structure/B11844813.png)
